

# Toxicology Profile of 2'-Amino-2'-deoxyadenosine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2'-Amino-2'-deoxyadenosine

Cat. No.: B084144

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Disclaimer: Direct toxicological data for **2'-Amino-2'-deoxyadenosine** is limited in publicly available literature. This guide provides a comprehensive overview based on available safety data and extrapolates a potential toxicological profile from its parent compound, 2'-deoxyadenosine, and other closely related nucleoside analogs. The information presented here is intended for research and drug development professionals and should be supplemented with empirical testing.

## Introduction

**2'-Amino-2'-deoxyadenosine** is a purine nucleoside analog of 2'-deoxyadenosine, characterized by the substitution of the 2'-hydroxyl group with an amino group on the ribose sugar moiety. While it is utilized in oligonucleotide synthesis and explored for its potential as an anti-tumor and antibacterial agent, a comprehensive, publicly available toxicology profile is lacking.<sup>[1]</sup> This technical guide aims to consolidate the available safety information for **2'-Amino-2'-deoxyadenosine** and to construct a putative toxicological profile by examining the well-documented toxic mechanisms of its parent compound, 2'-deoxyadenosine, and other relevant adenosine analogs.

For researchers and drug development professionals, understanding the potential toxicities of nucleoside analogs is paramount. These compounds often exert their therapeutic effects by interfering with fundamental cellular processes, which can also lead to adverse effects. This guide will delve into the likely mechanisms of toxicity, propose relevant experimental protocols

for its assessment, and present the information in a structured format to aid in risk assessment and future research.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2'-Amino-2'-deoxyadenosine** is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>6</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	266.26 g/mol	<a href="#">[2]</a>
CAS Number	4546-70-7	<a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
Solubility	No data available	<a href="#">[3]</a>
Melting Point	No data available	<a href="#">[3]</a>

## Hazard Identification and Classification

Safety Data Sheets (SDS) for **2'-Amino-2'-deoxyadenosine** provide general hazard classifications. It is important to note that these are often based on predictions or limited data and may not represent a complete toxicological assessment.

Hazard Statement	GHS Classification	Source
Harmful if swallowed	Acute toxicity, Oral (Category 4)	<a href="#">[4]</a>
Very toxic to aquatic life with long lasting effects	Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)	<a href="#">[4]</a>

Precautionary Statements:

- Wash skin thoroughly after handling.[\[4\]](#)

- Do not eat, drink or smoke when using this product.[4]
- Avoid release to the environment.[4]
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
- Rinse mouth.[4]
- Collect spillage.[4]
- Dispose of contents/container to an approved waste disposal plant.[4]

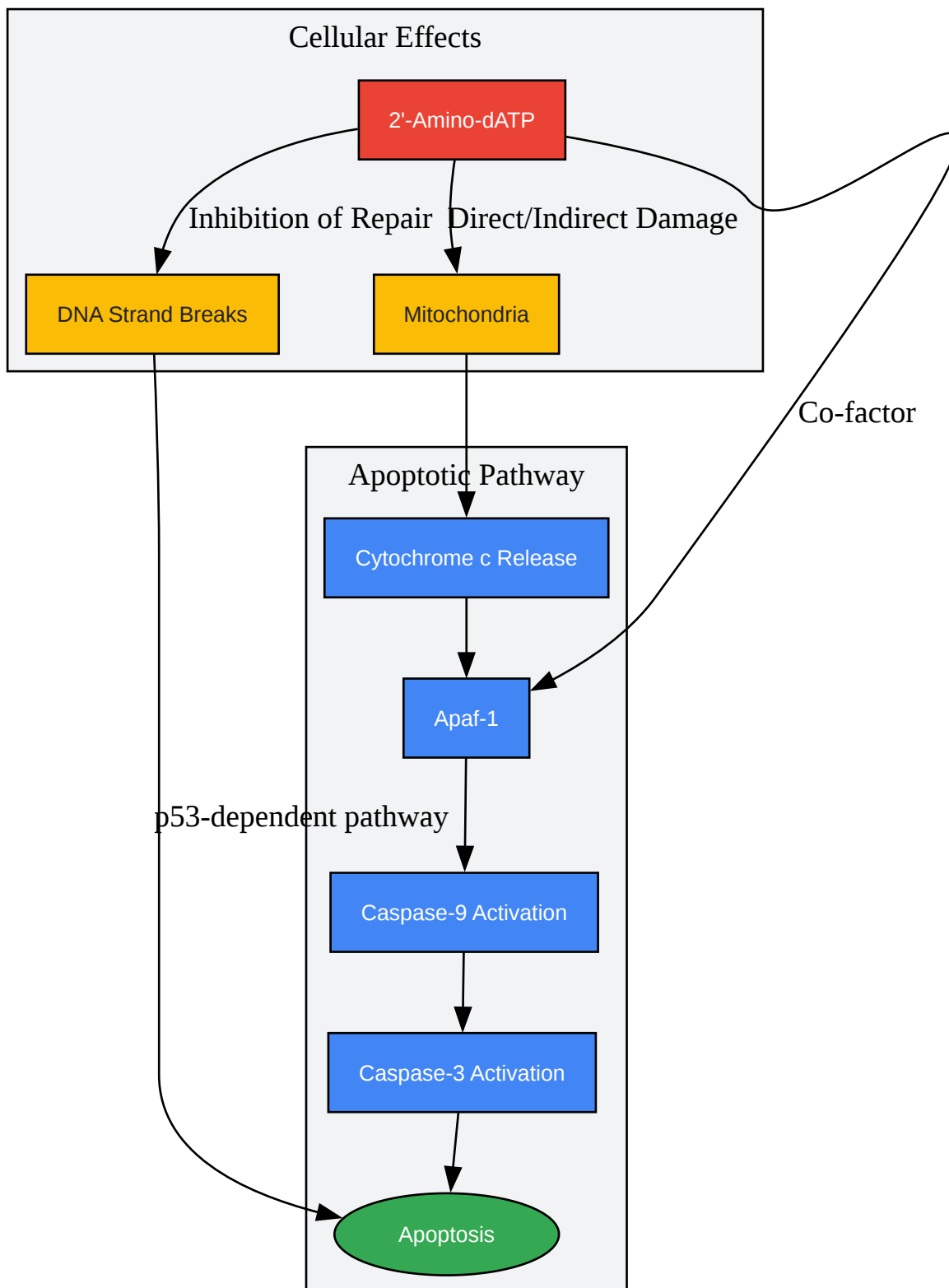
## Putative Mechanisms of Toxicity

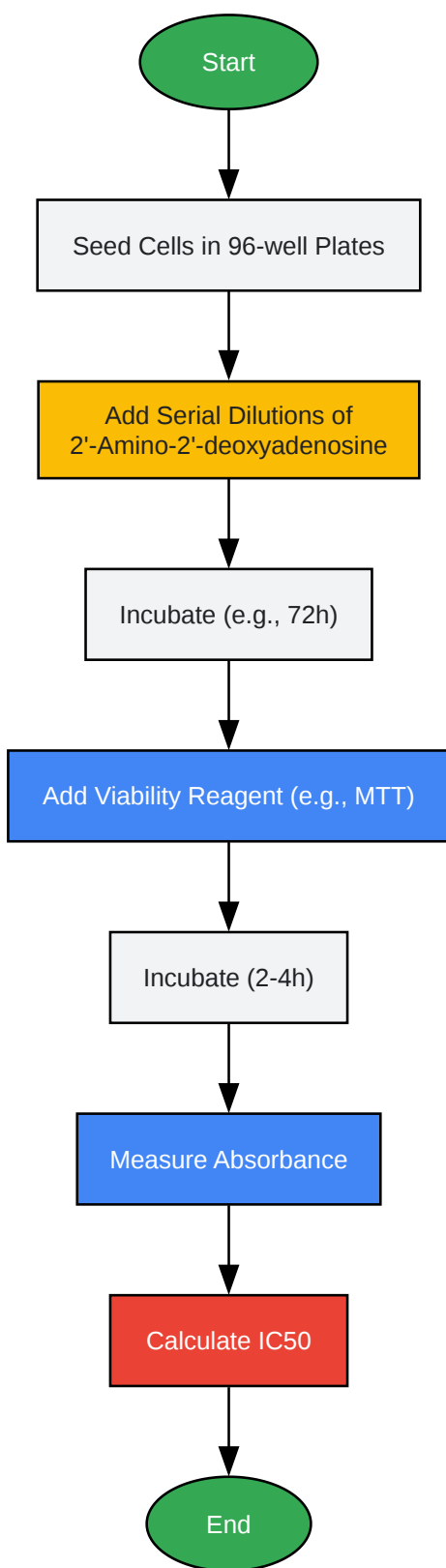
The primary mechanisms of toxicity for 2'-deoxyadenosine and its analogs involve intracellular phosphorylation to their triphosphate forms, which then interfere with critical cellular processes. It is highly probable that **2'-Amino-2'-deoxyadenosine** shares these mechanisms.

## Intracellular Activation and Inhibition of Ribonucleotide Reductase

Upon cellular uptake, **2'-Amino-2'-deoxyadenosine** is expected to be phosphorylated by cellular kinases, such as deoxycytidine kinase, to its 5'-monophosphate, -diphosphate, and ultimately its active 5'-triphosphate form, **2'-amino-2'-deoxyadenosine** triphosphate (2'-amino-dATP).[5]

This active triphosphate metabolite can then act as a potent allosteric inhibitor of ribonucleotide reductase (RNR).[6][7][8] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which in turn inhibits DNA synthesis and repair.[6][7][8] This is a common mechanism of action for many cytotoxic nucleoside analogs.[9][10]





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